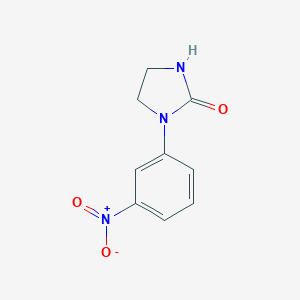

1-(3-Nitrophenyl)imidazolidin-2-one

Description

Significance of the Imidazolidin-2-one Scaffold in Contemporary Chemical and Pharmaceutical Research

The imidazolidin-2-one core, a five-membered cyclic urea (B33335), is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and several FDA-approved drugs. nih.govmdpi.com Its prevalence is due to a combination of favorable properties, including metabolic stability, the ability to engage in hydrogen bonding, and its role as a versatile synthetic intermediate. mdpi.com The rigid, planar structure of the imidazolidin-2-one ring can also serve as a constrained analogue of a peptide bond, making it a valuable component in the design of peptidomimetics. epa.gov

The synthesis of imidazolidin-2-one derivatives has been an active area of research, with various catalytic methods being developed to improve efficiency and stereoselectivity. mdpi.com These methods include the cyclization of 1,2-diamines with carbonylating agents, the diamination of alkenes, and the intramolecular hydroamination of urea derivatives. mdpi.com The resulting substituted imidazolidin-2-ones are not only investigated for their therapeutic potential but are also utilized as chiral auxiliaries in asymmetric synthesis and as precursors for the synthesis of vicinal diamines. nih.gov

Overview of Nitrophenyl-Substituted Heterocyclic Compounds in Academic Inquiry

The incorporation of a nitrophenyl group into a heterocyclic system is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity, binding affinity, and pharmacokinetic profile of the parent compound.

Nitrophenyl-substituted heterocycles have been the subject of extensive academic inquiry, with studies exploring their potential as anticancer, antibacterial, and antifungal agents. nih.govnih.govnih.gov For instance, research on nitroimidazole derivatives has led to the development of new compounds with promising biological potential. nih.gov The position of the nitro group on the phenyl ring (ortho, meta, or para) can have a profound impact on the compound's activity, leading to detailed structure-activity relationship (SAR) studies.

Research Landscape of 1-(3-Nitrophenyl)imidazolidin-2-one: A Comprehensive Overview

A thorough review of the current scientific literature reveals that while the imidazolidin-2-one scaffold and nitrophenyl-substituted heterocycles are individually well-studied, specific research focused exclusively on This compound is limited. Most of the available research literature tends to focus on isomers, such as the 4-nitrophenyl derivative, or on more complex structures that incorporate the 1-(nitrophenyl)imidazolidin-2-one moiety as part of a larger molecule.

For example, studies on 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones have been reported, detailing their synthesis and physicochemical properties. researchgate.net Additionally, the synthesis of various substituted imidazolidin-2-ones, including those with different aryl groups, has been described, often in the context of developing new synthetic methodologies or exploring their potential as anti-inflammatory or antimicrobial agents. nih.govresearchgate.net

The synthesis of this compound would likely follow established routes for N-arylation of imidazolidin-2-one or the cyclization of a suitably substituted N-(3-nitrophenyl)ethylenediamine derivative. Characterization would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

Given the biological activities associated with both the imidazolidin-2-one ring and nitrophenyl-containing compounds, it is plausible that this compound could be investigated for a range of therapeutic applications. However, without specific research data, any discussion of its activity remains speculative.

The following table provides a summary of related compounds and their documented research focus, highlighting the context within which this compound might be studied.

| Compound/Scaffold | Research Focus |

| Imidazolidin-2-one Derivatives | Investigated as anti-inflammatory, analgesic, and antimicrobial agents. epa.govnih.govresearchgate.net Used as chiral auxiliaries and synthetic intermediates. nih.gov |

| Nitrophenyl-Substituted Heterocycles | Studied for their potential anticancer, antibacterial, and antifungal properties. nih.govnih.govnih.gov The nitro group's position influences biological activity. |

| 4-Imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one | Synthesis and characterization, including pK values and E,Z-isomerism studies. researchgate.net |

| 1-(3-Aminophenyl)imidazolidin-2-one (B1291180) | Commercially available as a chemical intermediate, suggesting its use in the synthesis of more complex molecules. sigmaaldrich.com The amino group can be a precursor to the nitro group or used for further derivatization. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-4-5-11(9)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPRBBVFDDGLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301690 | |

| Record name | 2-imidazolidinone, 1-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108857-45-0 | |

| Record name | 2-imidazolidinone, 1-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Nitrophenyl Imidazolidin 2 One and Its Derivatives

Direct Cyclization Approaches to Imidazolidin-2-one Formation

Direct cyclization methods are fundamental to the synthesis of the imidazolidin-2-one core. These strategies typically involve the formation of the five-membered ring from acyclic precursors through various bond-forming reactions.

Nucleophilic Addition and Subsequent Intramolecular Cyclization Pathways

A primary and widely utilized method for constructing the imidazolidin-2-one ring system involves the reaction of a 1,2-diamine with a carbonyl source. In the context of 1-(3-nitrophenyl)imidazolidin-2-one, this would typically involve a precursor such as N-(3-nitrophenyl)ethane-1,2-diamine. The carbonyl source can vary, with phosgene (B1210022) and its derivatives, such as carbonyldiimidazole (CDI), being common choices. The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization where the second amino group displaces a leaving group to form the cyclic urea (B33335). nih.govnih.gov

The use of dialkyl carbonates as an environmentally benign carbonylation source has also been explored. psu.edu Catalytic amounts of Lewis acids, such as copper(II) or lead(II) salts, can facilitate this transformation, which is believed to proceed through the activation of the carbonate by the metal catalyst. psu.edumdpi.com The general mechanism involves the initial formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization.

Another approach involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles. nih.gov This method leads to the formation of 4-substituted imidazolidin-2-ones with high regioselectivity. The reaction is thought to proceed through the formation of a cyclic imidazolinium cation intermediate. nih.gov

Cyclization Reactions Involving Aryl Isocyanates and Related Precursors

Aryl isocyanates are highly reactive precursors for the synthesis of imidazolidin-2-ones. The reaction of an aryl isocyanate, such as 3-nitrophenyl isocyanate, with a suitable three-atom component can lead to the formation of the imidazolidin-2-one ring. A common strategy involves the [3+2] cycloaddition of an aziridine (B145994) with an isocyanate. frontiersin.org This reaction can be catalyzed by various Lewis acids and often proceeds with high regio- and stereospecificity, allowing for the synthesis of functionalized imidazolidin-2-ones. bioorg.orgnih.gov The mechanism is proposed to involve the initial nucleophilic attack of the aziridine nitrogen on the isocyanate carbon, followed by ring opening of the aziridine and subsequent intramolecular cyclization. bioorg.org

The reaction of N-allylureas, which can be prepared from the corresponding allylamine (B125299) and an isocyanate, provides another route to imidazolidin-2-ones. nih.gov Palladium-catalyzed carboamination of these N-allylureas with aryl halides results in the formation of the imidazolidin-2-one ring. nih.gov Additionally, base-catalyzed intramolecular hydroamidation of propargylic ureas, also derived from isocyanates, offers a rapid and efficient synthesis of highly substituted imidazolidin-2-ones under mild conditions. acs.org

Isocyanide-based [4+1] cycloaddition reactions have also emerged as a powerful tool for the synthesis of five-membered heterocycles. rsc.org While direct application to this compound may require specific substrate design, the versatility of this approach in forming imidazole (B134444) and related structures is noteworthy.

Pseudo-Multicomponent and Multi-component Protocols for Imidazolidin-2-one Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Pseudo-multicomponent reactions (pseudo-MCRs) are a related strategy where one of the starting materials is generated in situ. mdpi.comresearchgate.net

A pseudo-multicomponent protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been developed, which involves the in situ formation of a Schiff base from a diamine and an aldehyde. mdpi.comnih.govnih.gov This is followed by reduction of the Schiff base to a secondary diamine and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). mdpi.comnih.govnih.gov This one-pot approach has been shown to be more efficient than traditional multi-step syntheses. mdpi.com The reaction mechanism involves the initial formation of the diamine, which then reacts with CDI to form the imidazolidin-2-one ring. researchgate.net

While specific examples detailing the synthesis of this compound via a true MCR are less common, the principles of MCRs, such as the Ugi and Passerini reactions, are well-established for the synthesis of various heterocyclic structures and could potentially be adapted for this target molecule. rug.nl

Catalytic Strategies for the Construction of this compound Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic strategies have been developed for the construction of the imidazolidin-2-one core, including both homogeneous and heterogeneous systems.

Palladium-Catalyzed Asymmetric Alkene Carboamination Reactions and Their Mechanistic Implications

Palladium catalysis has been instrumental in the development of advanced methods for C-N bond formation. A significant breakthrough in the synthesis of chiral imidazolidin-2-ones is the palladium-catalyzed asymmetric carboamination of N-allyl ureas with aryl or alkenyl halides. umich.eduthieme-connect.comnih.gov This reaction allows for the direct formation of the imidazolidin-2-one ring with the concurrent creation of a C-C bond and up to two stereocenters in a single step. nih.gov

The catalytic cycle is generally believed to begin with the oxidative addition of the aryl halide to a Pd(0) complex. umich.eduyoutube.com Subsequent deprotonation of the urea and coordination of the alkene leads to an alkene-bound palladium(aryl)(amido) complex. umich.edu The key stereodetermining step can be either the migratory insertion of the alkene into the Pd-N bond (aminopalladation) or the subsequent C-C bond-forming reductive elimination, depending on the substrate and reaction conditions. umich.eduresearchgate.net For N-allyl ureas, it has been suggested that reductive elimination is often the enantiodetermining step. umich.edu The use of chiral ligands, such as (S)-Siphos-PE, is crucial for achieving high enantioselectivity. umich.edunih.gov Interestingly, the addition of water has been found to significantly improve enantioselectivities in some cases, particularly with electron-poor aryl halides. nih.gov

The reaction exhibits good diastereoselectivity for substrates with allylic substituents and proceeds via a syn-addition across the double bond for cyclic and E-1,2-disubstituted alkenes. nih.gov

Heterogeneous Catalysis in Imidazolidin-2-one Synthesis: Principles and Applications

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for reusability, which are key principles of green chemistry.

Cerium(IV) oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate. nih.govacs.org This reaction can be performed in a solvent like 2-propanol under an inert atmosphere, providing high yields of the product. nih.govacs.org The proposed mechanism involves the formation of a carbamate species on the ceria surface, followed by decarboxylation and intramolecular nucleophilic attack to form the imidazolidin-2-one ring. mdpi.com Ceria-based materials have also demonstrated utility in the carbonylation of aliphatic 1,2-diamines with CO₂. mdpi.com

Palladium nanoparticles supported on alumina (B75360) ([Pd/Al₂O₃]) have been developed as a reusable heterogeneous catalyst for the acceptorless dehydrogenative condensation of ureas and 1,2-diols to produce imidazolones. acs.org This system is notable for its ability to catalyze both the dehydrogenation of the diol and the subsequent condensation steps. acs.org

Solid-phase organic synthesis (SPOS) represents another form of heterogeneous catalysis where the substrate is attached to a solid support. acs.org This approach facilitates purification, as excess reagents and byproducts can be washed away by simple filtration. acs.org Gold catalysis has been successfully applied to the solid-phase synthesis of imidazolidin-2-ones from polymer-supported propargylureas. acs.org The gold catalyst promotes a chemo- and regioselective cycloisomerization to form the desired heterocyclic ring. acs.org

| Precursor 1 | Precursor 2 | Reaction Type | Key Features | Reference(s) |

| N-(3-nitrophenyl)ethane-1,2-diamine | Carbonyldiimidazole | Nucleophilic Addition/Cyclization | Direct cyclization with a phosgene equivalent. | nih.govnih.gov |

| 1,2-Diamine | Dialkyl Carbonate | Catalytic Carbonylation | Environmentally benign carbonyl source, often requires a Lewis acid catalyst. | psu.edumdpi.com |

| Aziridine | 3-Nitrophenyl Isocyanate | [3+2] Cycloaddition | Lewis acid-catalyzed, often stereospecific. | frontiersin.orgbioorg.orgnih.gov |

| N-Allyl Urea | Aryl Halide | Palladium-Catalyzed Carboamination | Asymmetric synthesis of chiral imidazolidin-2-ones. | nih.govumich.eduthieme-connect.comnih.gov |

| Diamine and Aldehyde | Carbonyldiimidazole | Pseudo-Multicomponent Reaction | One-pot synthesis via in situ formation of a secondary diamine. | mdpi.comnih.govnih.gov |

| Ethylenediamine Carbamate | None (self-cyclization) | Heterogeneous Catalysis (CeO₂) | Reusable catalyst, solvent-assisted reaction. | nih.govacs.org |

| Urea | 1,2-Diol | Heterogeneous Catalysis ([Pd/Al₂O₃]) | Acceptorless dehydrogenative condensation. | acs.org |

Enantioselective Synthesis of Chiral Imidazolidin-2-ones via Asymmetric Catalysis

The development of enantioselective methods for the synthesis of chiral imidazolidin-2-ones is of paramount importance for accessing optically pure compounds for pharmaceutical applications. Asymmetric catalysis, employing either metal complexes with chiral ligands or organocatalysts, has emerged as a powerful tool for achieving high enantioselectivity.

One prominent strategy involves the palladium-catalyzed asymmetric carboamination of N-allylureas. mdpi.com This method allows for the construction of the imidazolidin-2-one ring with the concomitant formation of a new stereocenter. The enantioselectivity of this reaction is highly dependent on the choice of the chiral ligand. For instance, the use of chiral phosphoramidite (B1245037) ligands has been shown to induce high enantiomeric excesses in the synthesis of imidazolidin-2-one derivatives. mdpi.com The electronic nature of the substituent on the aryl group of the N-allylurea can significantly influence the reaction's efficiency and stereochemical outcome. The presence of an electron-withdrawing group, such as the nitro group in this compound, can impact the nucleophilicity of the urea nitrogen, which in turn affects the asymmetric induction. mdpi.com

Copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas represents another effective method for accessing chiral imidazolidin-2-ones. High to excellent enantioselectivities have been achieved using bidentate oxazoline (B21484) ligands. nih.gov Furthermore, palladium(II)-catalyzed intermolecular asymmetric diamination of 1,3-dienes with ureas, facilitated by chiral pyridine-oxazoline ligands, provides a highly efficient route to chiral imidazolidin-2-ones under mild conditions. nih.gov

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of these heterocycles. Chiral Brønsted acids, for example, can catalyze the asymmetric cyclization of appropriate precursors to yield enantioenriched imidazolidin-2-ones. rsc.org

Table 1: Catalytic Systems for Enantioselective Synthesis of Chiral Imidazolidin-2-ones

| Catalyst System | Ligand/Catalyst Type | Substrate Type | Key Features |

| Palladium Catalysis | Chiral Phosphoramidites | N-Allylureas | Forms new stereocenter during cyclization. |

| Copper(II) Catalysis | Bidentate Oxazolines | N-Alkenyl ureas | High enantioselectivities. |

| Palladium(II) Catalysis | Chiral Pyridine-Oxazoline | 1,3-Dienes and Ureas | Mild reaction conditions. |

| Organocatalysis | Chiral Brønsted Acids | Pro-chiral precursors | Metal-free approach. |

Synthesis of Key Precursors and Advanced Intermediates for this compound Scaffolds

The synthesis of this compound typically proceeds through the construction of a key precursor, N-(3-nitrophenyl)ethylenediamine, followed by cyclization with a suitable carbonyl source.

The precursor, N-(3-nitrophenyl)ethylenediamine, can be prepared through several synthetic routes. A common method involves the nucleophilic substitution of a halogen on an activated aromatic ring with ethylenediamine. For instance, 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene (B1663965) can be reacted with an excess of ethylenediamine. The excess ethylenediamine acts as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, a reductive amination approach can be employed. This would involve the reaction of 3-nitroaniline (B104315) with a protected 2-aminoacetaldehyde (B1595654) derivative to form an imine, which is subsequently reduced to the corresponding diamine.

Once the N-(3-nitrophenyl)ethylenediamine precursor is obtained, the imidazolidin-2-one ring is formed by reaction with a carbonylating agent. nih.govchemicalbook.com A variety of reagents can be used for this cyclization step, including phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates. nih.govchemicalbook.com The use of CDI is often preferred due to its lower toxicity and the formation of benign byproducts (imidazole and carbon dioxide). nih.gov The reaction involves the initial formation of an activated carbamoyl (B1232498) intermediate, which then undergoes intramolecular cyclization to afford the desired this compound.

Another advanced approach to the imidazolidin-2-one scaffold is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles. nih.gov While not a direct synthesis of the title compound, this methodology provides access to 4-arylimidazolidin-2-ones, which are structurally related.

Table 2: Common Carbonylating Agents for Imidazolidin-2-one Synthesis

| Carbonylating Agent | Byproducts | Key Features |

| Phosgene (COCl₂) | HCl | Highly toxic gas, requires careful handling. |

| Triphosgene | HCl, Phosgene (in situ) | Solid, easier to handle than phosgene. |

| Carbonyldiimidazole (CDI) | Imidazole, CO₂ | Low toxicity, benign byproducts. nih.gov |

| Dialkyl Carbonates (e.g., DEC, DMC) | Alcohols | Greener alternatives, may require a catalyst. nih.gov |

Sustainable and Green Chemistry Considerations in the Synthesis of Imidazolidin-2-one Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazolidin-2-one derivatives, to minimize environmental impact and enhance safety and efficiency. researchgate.net

One of the key green chemistry strategies is the use of safer and more environmentally benign reagents. The replacement of highly toxic phosgene with less hazardous carbonylating agents like carbonyldiimidazole (CDI) or dialkyl carbonates is a significant step in this direction. nih.gov Furthermore, the use of carbon dioxide (CO₂) as a C1 source for the carbonylation of diamines is a highly attractive green alternative, as it utilizes a renewable and non-toxic feedstock. nih.govnih.gov This process can be facilitated by various catalytic systems, including the use of heterogeneous catalysts like ceria (CeO₂), which can be easily recovered and reused. nih.gov

Atom economy is another crucial principle of green chemistry, and one-pot or tandem reactions are designed to maximize it by reducing the number of synthetic steps and purification procedures. The synthesis of imidazolidin-2-ones via a pseudo-multicomponent one-pot protocol, involving the in situ formation of a Schiff base, reduction, and subsequent cyclization, exemplifies this approach. nih.gov Such procedures not only improve efficiency but also reduce solvent waste and energy consumption.

The choice of solvent is also a critical factor in green synthesis. The use of water or other environmentally benign solvents is encouraged. rsc.org Research into solvent-free reaction conditions or the use of recyclable catalytic systems, such as those supported on ionic liquids or solid matrices, is an active area of investigation for the synthesis of N-aryl oxazolidinones and related heterocycles, with principles that are applicable to imidazolidin-2-one synthesis. rsc.org The use of renewable energy sources, such as microwave or solar radiation, can also contribute to a greener synthetic process by reducing reaction times and energy consumption. nih.gov

Structural Elucidation and Conformational Analysis of 1 3 Nitrophenyl Imidazolidin 2 One Systems

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the structure of 1-(3-nitrophenyl)imidazolidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and Carbon (13C) Analysis for Molecular Architecture and Dynamics

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of imidazolidin-2-one derivatives. researchgate.netias.ac.in Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related 1-(3-nitrophenyl) derivative, specific signals can be assigned to the protons of the imidazolidine (B613845) ring and the nitrophenyl group. For example, the protons on the imidazolidine ring typically appear as multiplets in the aliphatic region of the spectrum. The aromatic protons of the 3-nitrophenyl group exhibit characteristic splitting patterns in the downfield region. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the imidazolidin-2-one ring shows a characteristic signal in the downfield region of the spectrum. The carbons of the imidazolidine ring appear in the aliphatic region, while the carbons of the nitrophenyl group are observed in the aromatic region. ias.ac.inrsc.org The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the nitro group.

The following table summarizes representative NMR data for related imidazolidin-2-one compounds.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(3-Nitrophenyl)ethanone oxime (related structure) | Signals corresponding to the nitrophenyl group and oxime moiety. researchgate.net | Not specified. |

| 1,3-Dimethyl-2-imidazolidinone | Signals for methyl and methylene (B1212753) protons. chemicalbook.com | Signals for carbonyl, methylene, and methyl carbons. chemicalbook.com |

| 1-Methyl-x-nitropyrazoles (related heterocyclic systems) | Data used to differentiate isomers. ias.ac.in | Data used to differentiate isomers. ias.ac.in |

This table presents data for related compounds to illustrate typical chemical shifts for the core structures.

Dynamic NMR studies on similar 1,3-diarylimidazolidines have shown that these molecules can undergo rapid ring reversal and nitrogen inversion processes. researchgate.net These conformational changes can be studied by analyzing the temperature dependence of the NMR spectra.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in this compound. youtube.com The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its bonds. rsc.org

The most prominent features in the IR spectrum of an imidazolidin-2-one derivative include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the urea (B33335) moiety, typically appearing in the range of 1670-1780 cm⁻¹. wikipedia.orgpressbooks.pub

N-H Stretch: For unsubstituted or monosubstituted imidazolidin-2-ones, a band in the region of 3300-3500 cm⁻¹ indicates the presence of an N-H bond. pressbooks.pub

C-N Stretch: Absorptions related to the C-N bonds of the imidazolidine ring.

NO₂ Stretch: Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. rsc.org

Aromatic C-H and C=C Stretches: Bands corresponding to the vibrations of the nitrophenyl ring. youtube.com

The table below details the characteristic IR absorption bands for functional groups found in this compound and related compounds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Urea) | 1670 - 1780 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

This table is a generalized representation based on typical IR data for organic molecules containing these functional groups. rsc.orgpressbooks.pub

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. This information helps to confirm the molecular formula and provides structural clues. wikipedia.org

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (C₉H₉N₃O₃), the expected molecular weight is approximately 207.19 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the different structural components of the molecule. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) or NO (30 Da). youtube.com The fragmentation of the imidazolidin-2-one ring can also lead to characteristic fragment ions.

A representative fragmentation pattern for a related nitrophenyl compound, 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole, shows characteristic losses of the nitro group and fragmentation of the heterocyclic ring. researchgate.net Similarly, the mass spectrum of 1-(3-nitrophenyl)-2-propanone displays fragments corresponding to the nitrophenyl moiety and the propanone side chain. spectrabase.com

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Elucidation

The crystal structure of nitrofurantoin, a drug containing an imidazolidine-2,4-dione ring, reveals the planarity of the ring system and the orientation of the substituent. nih.gov These studies also highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the crystal packing. researchgate.net

Conformational Dynamics and Isomerism Studies in this compound Derivatives

The five-membered imidazolidine ring is not planar and can adopt various conformations. wikipedia.org The study of these conformations and any potential isomerism is crucial for a complete understanding of the molecule's properties.

Studies on 1,3-diarylimidazolidines have indicated that the ring can undergo rapid inversion. researchgate.net The presence of substituents on the ring can influence the conformational equilibrium. For instance, a 2-aryl substituent tends to favor a conformation where it occupies an equatorial position. researchgate.net

Investigation of E/Z-Isomerism in Imino-Substituted Imidazolidin-2-ones

When the imidazolidin-2-one ring is substituted with an imino group, the possibility of E/Z isomerism arises due to restricted rotation around the C=N double bond. This type of isomerism has been observed in related systems.

In the synthesis of imidazolidin-2-ones from propargylic ureas, the formation of both E and Z isomers has been reported, with the Z isomer often being the major product. acs.org The ratio of these isomers can be determined using techniques like ¹H NMR spectroscopy, where the different spatial arrangements of the substituents lead to distinct chemical shifts for the protons near the double bond. acs.org

The investigation of E/Z isomerism is important as the different isomers can exhibit distinct chemical and biological properties.

Stereochemical Aspects and Chiral Recognition in Synthesized Imidazolidin-2-ones

The stereochemistry of imidazolidin-2-one systems is a critical aspect that governs their interaction with biological systems and their application in asymmetric synthesis. While the parent compound, this compound, is an achiral molecule due to a plane of symmetry that bisects the molecule, the introduction of substituents onto the imidazolidinone ring can give rise to stereoisomers, including enantiomers and diastereomers.

The imidazolidinone ring itself is not planar. The introduction of even a single substituent at the 4- or 5-position of the ring breaks the plane of symmetry, creating a chiral center. For instance, the compound (4R)-4-(3-nitrophenyl)imidazolidin-2-one is a specific stereoisomer where the substituent at the 4-position confers chirality to the molecule. nih.gov The stereochemical outcome of synthetic routes leading to such substituted imidazolidin-2-ones is a key consideration in their preparation.

When two substituents are present on the imidazolidinone ring, at positions 4 and 5, multiple stereoisomers are possible. The relationship between these substituents can be described as cis or trans, leading to the formation of diastereomers, each of which can exist as a pair of enantiomers. The control of this stereochemistry is a significant challenge and a focus of synthetic methodology development in this class of compounds.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This can also occur between a chiral selector and an achiral molecule if the interaction induces a transient chiral conformation. While this compound itself is achiral, its chiral derivatives are of significant interest for their potential roles in chiral recognition phenomena. These chiral imidazolidinones can be used as chiral auxiliaries, organocatalysts, or as ligands in asymmetric catalysis, where their ability to create a specific chiral environment is crucial for inducing enantioselectivity in a chemical reaction.

The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These complexes have different energies and stabilities, which allows for their separation or for one enantiomer to react preferentially. The interactions that contribute to chiral recognition are varied and can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. In the context of a chiral this compound derivative, the nitro group, the phenyl ring, and the urea moiety could all participate in such interactions.

The following table illustrates the possible stereoisomers for a hypothetically substituted this compound system.

| Substitution Pattern | Number of Chiral Centers | Stereoisomerism | Description |

| 4-monosubstituted | 1 | Enantiomers | The molecule is chiral and can exist as a pair of non-superimposable mirror images (R and S). |

| 5-monosubstituted | 1 | Enantiomers | The molecule is chiral and can exist as a pair of non-superimposable mirror images (R and S). |

| 4,5-disubstituted (identical substituents) | 2 | Meso compound and a pair of enantiomers | The cis isomer is an achiral meso compound, while the trans isomer exists as a pair of enantiomers. |

| 4,5-disubstituted (different substituents) | 2 | Diastereomers and enantiomers | Two pairs of enantiomers are possible (cis and trans), resulting in four possible stereoisomers. |

It is important to note that while the parent this compound is achiral, its utility in certain applications, such as materials science or as a scaffold in medicinal chemistry, could involve its incorporation into larger, chiral superstructures. In such cases, the orientation and interactions of the achiral unit within the chiral environment would be of significant interest. However, research specifically detailing the chiral recognition properties of this compound itself is not available, which is consistent with its achiral nature. The discussion of stereochemistry and chiral recognition is therefore centered on its substituted derivatives.

Computational and Theoretical Chemistry Studies of 1 3 Nitrophenyl Imidazolidin 2 One

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in computational drug discovery and materials science. They are used to predict how a ligand, such as 1-(3-nitrophenyl)imidazolidin-2-one, might interact with a receptor or other target molecule.

Predictive Modeling of Molecular Binding Affinities and Orientations

Predictive modeling aims to determine the strength and geometry of the interaction between a ligand and a target protein. Molecular docking is a key technique used for this purpose. In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand, this compound, would be placed in the binding site of the receptor, and its various possible conformations and orientations would be sampled.

Conformational Analysis using Molecular Mechanics Force Fields (e.g., MM3)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability of these different conformers can be evaluated using molecular mechanics force fields, such as MM3. The MM3 force field calculates the potential energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, including their geometries, energies, and spectroscopic characteristics.

Ground State and Excited State Geometries and Energetics

DFT calculations can be used to determine the optimized geometry of this compound in both its ground and excited electronic states. The ground state geometry corresponds to the most stable arrangement of the atoms. By solving the Kohn-Sham equations, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, time-dependent DFT (TD-DFT) can be used to investigate the properties of the excited states. This is important for understanding the molecule's behavior upon absorption of light. For example, a study on 2-nitroimidazole-based radiopharmaceuticals used DFT to explore their conformational landscape and structural parameters. Similar calculations for this compound would provide valuable information on how the geometry changes upon electronic excitation, which is key to understanding its photophysical properties.

Calculation of Dipole Moments and Oscillator Strengths

The electronic distribution within a molecule can be characterized by its dipole moment. DFT calculations provide a reliable way to compute the magnitude and direction of the molecular dipole moment. The dipole moment is important for understanding a molecule's solubility in different solvents and its interaction with external electric fields.

Oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition occurring upon absorption of light. TD-DFT can be used to calculate the oscillator strengths for the electronic transitions from the ground state to various excited states. These theoretical values are directly related to the intensity of absorption bands in the UV-visible spectrum.

| Computational Property | Description |

| Binding Affinity | Estimated energy of interaction between the ligand and its target, typically in kcal/mol. |

| Conformational Energy | The potential energy of a specific conformer, used to identify the most stable molecular shapes. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, usually given in Debye. |

| Oscillator Strength | A theoretical measure of the intensity of an electronic transition. |

Theoretical Analysis of Potential Luminescent Properties and Fluorescence Quenching Mechanisms

The potential luminescent properties of this compound can be investigated using TD-DFT. Luminescence, which includes fluorescence and phosphorescence, occurs when a molecule returns to its ground state from an excited state by emitting a photon. The presence of the nitro group on the phenyl ring is known to often quench fluorescence. This is due to efficient non-radiative decay pathways, such as intersystem crossing, that compete with the radiative decay.

DFT calculations can help to elucidate these quenching mechanisms. For example, calculations can reveal the presence of low-lying triplet states that can be populated from the initially excited singlet state. The nature of the excited states, such as whether they have n-π* or π-π* character, can also be determined, which has a significant impact on the photophysical properties. Studies on nitrophenyl oligomers have used DFT to understand quenching mechanisms when they interact with other materials. A similar theoretical analysis for this compound would involve mapping out the potential energy surfaces of the ground and excited states to identify the pathways for radiative and non-radiative decay, thereby predicting whether the compound is likely to be luminescent.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Index Analysis (CoMSIA) for Imidazolidin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Index Analysis (CoMSIA) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR or CoMSIA studies focused solely on this compound are not extensively documented in publicly available literature, research on structurally related imidazoline (B1206853) derivatives provides valuable insights into the application of these methods.

A study on 1-(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-4,5-dihydroimidazol-1-yl)-oxyacetyl-L-amino acids, which share the nitrophenyl-imidazole core, utilized 3D-QSAR to rationalize the design of compounds with analgesic and anti-inflammatory activities. nih.gov This research highlights how computational models can guide the synthesis of more potent derivatives. The correlation of 3D-QSAR with docking analysis provided a robust basis for the rational design of these therapeutic agents. nih.gov

The general principles of QSAR and CoMSIA involve aligning a set of molecules and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) around them. These calculated field values are then correlated with the experimentally determined biological activity to build a predictive model. For instance, CoMFA (Comparative Molecular Field Analysis) and CoMSIA models developed for other heterocyclic compounds, such as 1,2-dihydropyridine derivatives, have shown high predictive power. nih.govresearchgate.net In one such study, statistically significant CoMFA and CoMSIA models were established with cross-validated q² values of 0.70 and 0.639, respectively, and predictive r² values of 0.65 and 0.61. nih.govresearchgate.net These models help in visualizing the favorable and unfavorable regions for different molecular properties, guiding the modification of substituents to enhance activity.

Similarly, QSAR models have been successfully built for other heterocyclic systems like 1,2-benzisothiazol-3-one derivatives, where descriptors related to electronegativity, atomic masses, and van der Waals volumes were found to be significant for their biological activity. nih.govresearchgate.net These examples demonstrate the potential and established methodology that could be applied to a series of this compound derivatives to explore their structure-activity landscape.

Table 1: Representative QSAR/CoMSIA Study on Related Heterocyclic Compounds This table illustrates the typical parameters and outcomes of a QSAR/CoMSIA study, based on research on 1,2-dihydropyridine derivatives, as a proxy for imidazolidin-2-one studies.

| Parameter | CoMFA | CoMSIA | Source |

| Compound Class | 3-cyano-2-imino-1,2-dihydropyridines | 3-cyano-2-imino-1,2-dihydropyridines | nih.gov, researchgate.net |

| Biological Activity | Inhibition of HT-29 colon cancer cell growth | Inhibition of HT-29 colon cancer cell growth | nih.gov, researchgate.net |

| Cross-validated q² | 0.70 | 0.639 | nih.gov, researchgate.net |

| Predictive r² | 0.65 | 0.61 | nih.gov, researchgate.net |

| Key Findings | Identified steric and electrostatic features crucial for activity. | Revealed key steric, electrostatic, hydrophobic, and H-bond donor properties. | researchgate.net |

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis, Reaction Pathway Mapping)

Computational chemistry offers powerful tools to elucidate the complex mechanisms of organic reactions, including the synthesis of imidazolidin-2-ones. Methods like Density Functional Theory (DFT) are employed to map reaction pathways, identify intermediates, and analyze the structures and energies of transition states. numberanalytics.comresearchgate.net

A key reaction for synthesizing the imidazolidin-2-one core is the intramolecular cyclization of urea (B33335) derivatives. Computational studies have been instrumental in understanding the regioselectivity of such reactions. nih.gov For the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, a plausible reaction mechanism was elucidated using computational analysis. nih.gov The reaction begins with the formation of an N-acyliminium ion intermediate. This intermediate can then follow two competing pathways.

Pathway A: Direct interaction with a nucleophile (e.g., phenol) results in a 5-substituted imidazolidin-2-one via transition state TS2. nih.govPathway B: The iminium cation undergoes deprotonation-protonation steps to form an isomeric cation via an imidazoline-2-one intermediate. This second cation then reacts with the nucleophile through transition state TS3 to furnish the 4-substituted imidazolidin-2-one. nih.gov

Computational analysis revealed that decreasing the amount of trifluoroacetic acid (TFA) catalyst favored the formation of the 4-substituted regioisomer by improving regioselectivity. nih.gov This demonstrates how theoretical studies can directly inform and optimize experimental conditions. The process involves locating the transition state structures (like TS2 and TS3) on the potential energy surface and calculating their relative energies to determine the most favorable reaction pathway. numberanalytics.comnih.gov This type of analysis, often termed reaction pathway mapping, provides a step-by-step view of the chemical transformation at a molecular level. nih.govufl.edu

The activation strain model is another powerful tool used in these analyses, which partitions the activation energy into the strain energy required to deform the reactants into the transition-state geometry and the interaction energy between these deformed reactants. nih.gov This approach helps to understand why a particular reaction pathway has a lower energy barrier than a competing one.

Table 2: Example of a Computationally Studied Reaction Mechanism for Imidazolidin-2-one Synthesis

| Reaction Step | Description | Key Intermediates/States | Computational Method | Finding | Source |

| 1. Initiation | Acid-catalyzed formation of N-acyliminium ion from N-(2,2-dialkoxyethyl)urea. | N-acyliminium cation (B) | DFT | Formation of a key reactive intermediate. | nih.gov |

| 2. Pathway 1 | Reaction of cation (B) with a nucleophile. | Transition State (TS2), Intermediate (F) | DFT | Leads to 5-substituted imidazolidin-2-one. | nih.gov |

| 3. Pathway 2 | Isomerization of cation (B) to cation (D). | Imidazoline-2-one (C), Isomeric cation (D) | DFT | A deprotonation-protonation sequence. | nih.gov |

| 4. Pathway 2 (cont.) | Reaction of cation (D) with a nucleophile. | Transition State (TS3), Intermediate (G) | DFT | Leads to the major product, 4-substituted imidazolidin-2-one. | nih.gov |

| 5. Optimization | Effect of catalyst concentration. | N/A | Experimental, supported by computational rationale | Lowering TFA concentration improves regioselectivity towards the 4-substituted product. | nih.gov |

Derivatization and Functionalization Strategies of 1 3 Nitrophenyl Imidazolidin 2 One

Chemical Modifications of the Nitrophenyl Moiety

The most prominent functional group on the phenyl ring is the nitro group, which is a versatile handle for various chemical transformations. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.

A primary and significant modification of the 3-nitro-phenyl moiety is the reduction of the nitro group to an amine, yielding 1-(3-aminophenyl)imidazolidin-2-one (B1291180). uni.lusigmaaldrich.com This transformation is pivotal as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group, which dramatically alters the chemical reactivity and potential for further functionalization. masterorganicchemistry.com The resulting amino group can then serve as a nucleophile or a precursor for diazotization, allowing for the introduction of a wide range of other functional groups.

Several methods are effective for the reduction of aromatic nitro groups to their corresponding anilines and can be applied to 1-(3-nitrophenyl)imidazolidin-2-one. wikipedia.orgorganic-chemistry.org These methods include:

Catalytic Hydrogenation: This is a common and efficient method using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), is a classical and reliable method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst such as Ni(PPh₃)₄ can also be employed. wikipedia.orgjsynthchem.com It is important to note that metal hydrides like LiAlH₄ are generally not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. masterorganicchemistry.com

The resulting 1-(3-aminophenyl)imidazolidin-2-one is a valuable intermediate. The amino group can be further derivatized, for instance, through acylation to form amides or used in coupling reactions to create more complex molecules.

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Catalyst/Conditions | Product |

|---|---|---|

| H₂ | Pd/C, PtO₂, or Raney Ni | Amine |

| Fe, Sn, or Zn | HCl | Amine |

| NaBH₄ | Ni(PPh₃)₄ | Amine |

| Sodium Hydrosulfite | - | Amine |

| Hydrazine Hydrate | Raney Ni | Aryl Hydroxylamine |

Strategic Functionalization at Nitrogen and Carbon Positions of the Imidazolidin-2-one Ring

The imidazolidin-2-one ring itself offers several positions for functionalization, namely the nitrogen atom at position 3 and the carbon atoms at positions 4 and 5.

N-Alkylation:

The secondary amine within the imidazolidin-2-one ring (at the N-3 position) is a nucleophilic center and can undergo reactions such as N-alkylation. The alkylation of the N-3 position introduces substituents that can significantly alter the steric and electronic properties of the molecule. This reaction is typically achieved by treating the parent compound with an alkyl halide or another suitable electrophile in the presence of a base. acsgcipr.orgucla.edunih.gov The choice of base and solvent is crucial to avoid side reactions and ensure good yields.

Functionalization at C4 and C5 Positions:

The carbon atoms at the C4 and C5 positions of the imidazolidin-2-one ring can also be functionalized, leading to the introduction of various substituents. Methods for achieving this include:

Palladium-Catalyzed Carboamination: A method for the synthesis of 4,5-disubstituted imidazolidin-2-ones from N-allylureas and aryl bromides has been described. nih.gov This reaction forms a C-C and a C-N bond in a single step with good diastereoselectivity. While this approach builds the ring system with the desired substitutions, similar catalytic strategies could potentially be adapted for the direct functionalization of a pre-existing imidazolidin-2-one ring.

Intramolecular Cyclization/Electrophilic Substitution: The reaction of certain urea (B33335) derivatives can lead to the formation of 5-substituted imidazolidin-2-ones through an intramolecular cyclization followed by an electrophilic substitution reaction. mdpi.com This strategy highlights the potential for functionalization at the C5 position.

Synthesis of 4-Imino Derivatives: The synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one has been reported, demonstrating that the C4 position can be modified to incorporate a double-bonded nitrogen functionality. researchgate.net This is achieved through the cyclization of the corresponding ureido nitriles.

Table 2: Selected Functionalization Strategies for the Imidazolidin-2-one Ring

| Position | Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| N-3 | N-Alkylation | Alkyl halide, Base | N-3 substituted imidazolidin-2-one |

| C-4/C-5 | Pd-Catalyzed Carboamination | N-allylurea, Aryl bromide, Pd catalyst | 4,5-disubstituted imidazolidin-2-one |

| C-5 | Intramolecular Cyclization/Electrophilic Substitution | Urea derivative, Acid | 5-substituted imidazolidin-2-one |

Synthesis of Imidazolidin-2-one Hybrid Compounds and Conjugates with Other Heterocyclic Systems

The this compound scaffold can be incorporated into larger, more complex molecules, often referred to as hybrid compounds or conjugates, by linking it to other heterocyclic systems. This approach is a common strategy in medicinal chemistry to create molecules with potentially novel or enhanced biological activities by combining the pharmacophoric features of different scaffolds.

The synthesis of such hybrids can be achieved through various synthetic routes. For instance, the amino group of 1-(3-aminophenyl)imidazolidin-2-one, obtained from the reduction of the nitro group, serves as a key reactive handle. This amine can be used to form a new ring system or to be linked to another heterocycle via a linker.

Examples of synthetic strategies that could be employed to create such hybrid molecules include:

Palladium-Catalyzed Coupling Reactions: The amino group can be used in palladium-catalyzed cross-coupling reactions to attach other aromatic or heterocyclic moieties.

Condensation Reactions: The amine can be condensed with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the phenyl ring or attached via a side chain. For example, the synthesis of 1-(2-aminophenyl) 3-(4-pyridyl) 2-propene-1-one involves the condensation of an aminophenyl ketone with a pyridine (B92270) carbaldehyde, a strategy that could be adapted. prepchem.com

Multicomponent Reactions: One-pot multicomponent reactions can be designed to assemble complex heterocyclic systems incorporating the this compound core in a single synthetic operation.

While specific examples of hybrid compounds directly derived from this compound are not extensively reported, the synthesis of nitrophenyl-containing tetrahydroisoquinolines and imidazo[1,2-a]pyrimidine/pyridine hybrids based on quinoxaline (B1680401) demonstrates the feasibility of incorporating nitrophenyl and heterocyclic moieties into single molecular frameworks. nih.govresearchgate.net Furthermore, the design and synthesis of 1-(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-4,5-dihydroimidazol-1-yl)-oxyacetyl-L-amino acids illustrates the conjugation of a nitrophenyl-imidazoline scaffold with amino acids, a strategy that could be conceptually applied to the imidazolidin-2-one core. dovepress.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3-Aminophenyl)imidazolidin-2-one |

| 1-(2-Aminophenyl) 3-(4-pyridyl) 2-propene-1-one |

| 4-Imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one |

| 1-(4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-4,5-dihydroimidazol-1-yl)-oxyacetyl-L-amino acids |

| Imidazo[1,2-a]pyrimidine |

| Pyridine |

| Quinoxaline |

Mechanistic Biological Insights and Structure Activity Relationships of 1 3 Nitrophenyl Imidazolidin 2 One Derivatives

Comprehensive Structure-Activity Relationships (SAR) of 1-(3-Nitrophenyl)imidazolidin-2-one Derivatives

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies reveal that modifications to the phenyl ring, the imidazolidinone core, and the nitro group's position significantly influence their therapeutic and toxicological profiles.

The nitro group, a strong electron-withdrawing moiety, plays a crucial role in the bioactivity of these compounds. nih.gov Its presence on the phenyl ring, particularly at the meta position, is often associated with enhanced biological effects. mdpi.com This is attributed to the altered electronic properties of the molecule, which can facilitate interactions with biological targets like proteins and enzymes. nih.govscielo.br For instance, in a series of chalcones, the position of the nitro group was found to be a key determinant of their anti-inflammatory and vasorelaxant activities. mdpi.com

Substitutions on the imidazolidinone ring also modulate activity. The introduction of different functional groups can impact the compound's lipophilicity, steric hindrance, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and target binding affinity. For example, in a study of 4-imidazolidinone derivatives, the presence of a 2-thioxo group and various substituents on the phenyl and methylene (B1212753) groups were noted to contribute to their antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai

Interactive Table: Structure-Activity Relationship Insights for Imidazolidinone Derivatives.

| Molecular Moiety | Modification | Observed Effect on Biological Activity |

|---|---|---|

| Phenyl Ring | Position of the nitro group | Influences anti-inflammatory and vasorelaxant properties. mdpi.com |

| Phenyl Ring | Presence of electron-withdrawing groups | Can enhance antibacterial activity. researchgate.net |

| Imidazolidinone Core | Substitution at various positions | Affects antimicrobial and antifungal activities. nih.gov |

Investigation of Molecular Targets and Biological Pathways

Interaction with Tubulin and Cell Cycle Perturbation Mechanisms

While direct evidence for the interaction of this compound with tubulin is not extensively documented in the provided results, the broader class of imidazo[1,2-a]pyridines, which share some structural similarities, has been shown to induce cell cycle arrest. nih.gov For instance, certain novel imidazo[1,2-a]pyridine (B132010) compounds were found to cause cell cycle arrest in breast cancer cells, indicated by increased levels of p53 and p21 proteins. nih.gov The p53 protein is a well-known tumor suppressor that can trigger cell cycle arrest, and p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in this process. nih.gov This suggests a potential mechanism where these compounds interfere with the normal progression of the cell cycle, a common characteristic of anticancer agents that target tubulin dynamics. However, further research is needed to specifically link this compound to tubulin interaction and to fully elucidate the downstream signaling pathways involved in cell cycle perturbation.

Mechanistic Basis of Antifungal and Antibacterial Activities

The antimicrobial properties of nitrophenyl-containing compounds, including imidazolidinone derivatives, are often linked to the unique characteristics of the nitro group. nih.gov A widely accepted mechanism suggests that the nitro group undergoes enzymatic reduction within microbial cells, leading to the formation of toxic intermediates such as nitroso and superoxide (B77818) radicals. nih.gov These reactive species can then covalently bind to cellular macromolecules like DNA, causing damage and ultimately leading to cell death. nih.gov

The development of resistance to these agents can occur through various mechanisms, including alterations in the target enzyme, reduced drug uptake, or active efflux of the drug from the cell. nih.gov Understanding these resistance mechanisms is crucial for the development of new and more effective antimicrobial agents.

Interactive Table: Proposed Antimicrobial Mechanisms of Nitrophenyl Imidazolidinone Derivatives.

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| Reductive Activation of Nitro Group | Enzymatic reduction of the nitro group within microbial cells generates toxic radical species that damage cellular components. nih.gov | The antimicrobial activity of many nitroaromatic compounds is dependent on this bioreduction process. scielo.br |

| Inhibition of Protein Synthesis | Binding to the bacterial ribosome and interfering with the process of protein synthesis. nih.gov | Observed with certain pleuromutilin (B8085454) derivatives containing a nitrophenyl moiety. nih.gov |

| DNA Damage | The reactive intermediates formed from nitro group reduction can bind to and damage microbial DNA. nih.gov | A general mechanism proposed for the antimicrobial action of nitro compounds. nih.gov |

Elucidation of Insecticidal Activity and Proposed Modes of Action

The insecticidal activity of compounds structurally related to this compound, particularly the neonicotinoids, is well-established. These insecticides primarily act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. researchgate.netnih.gov Binding of these compounds to nAChRs leads to continuous stimulation of the nerve cells, resulting in hyperexcitation, paralysis, and ultimately, death of the insect. nih.govarizona.edu

An analogue of imidacloprid, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine, demonstrated potent insecticidal activity against the brown planthopper, Nilaparvata lugens. nih.gov Electrophysiological studies confirmed that this compound acts as an agonist on insect nAChRs, and its efficacy was even higher than that of imidacloprid. nih.gov

The mode of action of insecticides is a critical factor in managing insecticide resistance. The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action to facilitate rotation strategies that can delay the development of resistance. ufl.edu

Role of the Nitro Group and Its Metabolic Transformation (e.g., Reduction) in Modulating Biological Effects

The nitro group is a critical pharmacophore that significantly influences the biological activity of this compound and its derivatives. nih.gov Its strong electron-withdrawing nature alters the electronic density of the aromatic ring, which can enhance the molecule's interaction with biological receptors. nih.govscielo.br

A key aspect of the nitro group's function is its metabolic transformation, particularly through bioreduction. scielo.br This process, often catalyzed by nitroreductase enzymes found in both microbial and mammalian cells, can lead to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. scielo.brmdpi.com These metabolites can be responsible for both the therapeutic effects and the toxicity of nitroaromatic compounds. scielo.br

For instance, the antimicrobial activity of many nitroaromatic drugs is directly linked to the reductive activation of the nitro group within the target pathogen. scielo.br In the context of cancer therapy, the reduction of a nitro group under hypoxic conditions (low oxygen levels) characteristic of solid tumors is a strategy used in the design of hypoxia-activated prodrugs. mdpi.com This selective activation in the tumor microenvironment can lead to localized release of a cytotoxic agent, thereby minimizing damage to healthy tissues. mdpi.com

The position of the nitro group on the aromatic ring is also crucial. Studies on chalcone (B49325) derivatives have shown that the location of the nitro group significantly impacts their anti-inflammatory and vasorelaxant activities. mdpi.com This highlights the importance of regiochemistry in the design of biologically active nitro compounds.

Advanced Biological Evaluation Methodologies and In Vitro Assays (Excluding Clinical Human Trials and Dosage Information)

The biological potential of this compound and its derivatives is explored through a variety of sophisticated in vitro assays designed to elucidate their mechanisms of action and establish structure-activity relationships (SAR). These laboratory-based evaluations are fundamental in identifying and characterizing the cellular and molecular targets of these compounds, paving the way for further development. Methodologies range from broad cytotoxicity screenings against cancer cell lines to specific enzyme inhibition, antimicrobial, and mechanistic assays.

Anticancer and Cytotoxicity Evaluation

A primary area of investigation for imidazolidin-2-one derivatives is their potential as anticancer agents. The initial assessment typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines.

Cell Viability and Antiproliferative Assays: The antiproliferative effects of new series of aryl-substituted imidazol-2-one derivatives, structurally related to known antitumor agents, have been evaluated. nih.gov These studies utilize various human cancer cell lines, including those with multi-drug resistance (MDR), to determine the compounds' efficacy. nih.gov For instance, derivatives have been tested against breast cancer (MCF-7, MDA-MB-468), non-small cell lung cancer (EKVX), liver cancer (HepG-2), and colon cancer (HCT-116) cell lines. nih.govnih.gov The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Mechanistic Insights from Anticancer Assays: Beyond simple cytotoxicity, advanced assays are employed to understand how these compounds induce cell death.

Cell Cycle Analysis: Flow cytometry is a key technique used to investigate the effect of imidazolidin-2-one derivatives on the cell cycle. nih.govrsc.org Studies have shown that certain derivatives can halt cancer cells at specific phases of the cell cycle. For example, some compounds cause cell cycle arrest at the G2/M phase, while others induce arrest at the G0/G1 or S phase. nih.govnih.govrsc.org

Apoptosis Induction: The ability of a compound to trigger programmed cell death (apoptosis) is a hallmark of an effective anticancer agent. This is evaluated using several methods:

Hoechst Staining: To visualize nuclear changes characteristic of apoptosis, such as chromatin condensation. rsc.org

Mitochondrial Membrane Potential: To assess the disruption of the mitochondrial membrane, an early event in apoptosis. rsc.org

Caspase Activation: Measuring the activity of key executioner enzymes of apoptosis, like caspase-3 and caspase-9. nih.govrsc.org

Protein Expression Analysis: Evaluating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to confirm the apoptotic pathway. nih.gov

Tubulin Polymerization Inhibition: Some imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit microtubule assembly. rsc.org This is assessed through tubulin polymerization assays and immunofluorescence analysis, which visually confirms the disruption of the microtubule network within cancer cells. rsc.org

Table 1: In Vitro Cytotoxicity of Selected Imidazolidinone Derivatives

| Compound Class | Assay Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Imidazol-2-one Derivatives | Cytotoxicity | Various human cancer cell lines | Certain derivatives showed cytotoxic effects similar to or greater than the standard drug docetaxel. | nih.gov |

| Imidazolone (B8795221) Derivatives (Chk1/Chk2 Inhibitors) | Antiproliferative Activity (5-dose) | MCF-7, MDA-MB-468 (Breast); EKVX (Lung) | Compound 4f showed potent and selective antiproliferative activity. | nih.gov |

| Imidazo[1,5-a]pyridine-benzimidazole Hybrids | Cytotoxicity (GI50) | 60 human tumor cell lines | Compounds 5d and 5l showed significant activity with GI50 values from 0.43 to 14.9 μM. | rsc.org |

Enzyme Inhibition Assays

The mechanism of action for many compounds involves the inhibition of specific enzymes. In vitro assays are crucial for identifying these targets and quantifying the inhibitory potency.

Phosphodiesterase 4 (PDE4) Inhibition: A series of imidazol-2-one and 2-cyanoiminoimidazole derivatives have been synthesized and evaluated for their ability to inhibit PDE4, an enzyme relevant to inflammatory processes. nih.gov The in vitro inhibitory activity is a key measure of their potential as anti-inflammatory agents. nih.gov

Checkpoint Kinase (Chk1/Chk2) Inhibition: As a mechanism for their anticancer effects, novel imidazolone derivatives were assessed for their inhibitory activity against Checkpoint Kinases 1 and 2. nih.gov These kinases are critical for DNA damage response and are attractive targets in cancer therapy. Results revealed that some derivatives potently inhibit both Chk1 and Chk2, with IC50 values in the nanomolar range. nih.gov

Table 2: Enzyme Inhibition by Imidazolidinone Derivatives

| Compound Class | Target Enzyme | Assay | Key Finding | Reference(s) |

|---|---|---|---|---|

| Imidazol-2-one Derivatives | Phosphodiesterase 4 (PDE4) | In vitro PDE4 inhibition | Several compounds proved to be potent PDE4 inhibitors. | nih.gov |

Antimicrobial and Antiparasitic Evaluation

The broad biological activities of imidazolidin-2-one derivatives extend to antimicrobial and antiparasitic effects.

Antibacterial and Antifungal Assays: The antimicrobial potential of newly synthesized 5-imino-4-thioxo-2-imidazolidinone derivatives has been investigated. nih.govnih.gov Standard in vitro assays are used to determine their efficacy against various strains of bacteria and fungi. These studies help establish a structure-activity relationship by correlating the antimicrobial activity with different substituents on the imidazolidinone core. nih.gov Most of the tested compounds showed significant activity, indicating the importance of the core moiety. nih.govnih.gov

Antiparasitic (Trypanocidal) Assays: The presence of a nitro group, as in this compound, is a key feature in some antiparasitic drugs. Studies on related 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi (the parasite causing Chagas disease) provide valuable mechanistic insights. mdpi.com The evaluation includes determining the IC50 against different life stages of the parasite (e.g., epimastigotes, trypomastigotes). mdpi.com Mechanistic studies confirmed that the nitro group is crucial for activity, inducing the generation of reactive oxygen species (ROS) that lead to parasite apoptosis. mdpi.com

Antioxidant Activity Evaluation

The potential for these compounds to act as antioxidants is also explored using in vitro chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used. saudijournals.com This test measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, with the activity being quantified spectrophotometrically. saudijournals.com

Future Directions and Emerging Research Perspectives

Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity of 1-(3-Nitrophenyl)imidazolidin-2-one Synthesis

The development of efficient and selective synthetic routes is paramount for the exploration of this compound and its analogues. While traditional methods for creating the imidazolidin-2-one core, such as the carbonylation of diamines, are established, they often require harsh conditions or toxic reagents. acs.org Contemporary research is focused on overcoming these limitations through innovative catalytic strategies.

Recent advancements include metal-catalyzed and organo-catalyzed reactions that offer improved yields, regioselectivity, and stereoselectivity. acs.orgnih.gov For instance, methods like silver-catalyzed cycloaddition, stereoselective diamination of alkenes, and rhodium-catalyzed intramolecular C-H amination have emerged as powerful tools for constructing the imidazolidin-2-one ring. nih.gov Palladium-catalyzed carboamination of allylic ureas also presents a viable strategy for synthesizing these scaffolds. mdpi.com

A particularly promising approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, which provides excellent regioselectivity and utilizes readily available starting materials. mdpi.com Quantum chemistry calculations have been employed to rationalize the observed regioselectivity in such reactions. mdpi.com Furthermore, base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions has been shown to be a rapid and highly chemoselective method for producing imidazolidin-2-ones. acs.org

Future efforts will likely concentrate on refining these catalytic systems to be more sustainable and atom-economical. The use of earth-abundant metal catalysts and the development of novel organocatalysts are expected to be key research areas. These advancements will facilitate the efficient production of this compound, enabling more extensive biological evaluation.

| Method | Catalyst/Reagent | Key Advantages | Reference |

| Acid-catalyzed cyclization | Trifluoroacetic acid (TFA) | Excellent regioselectivity, simple procedure | mdpi.com |

| Intramolecular hydroamidation | Phosphazene base (BEMP) | Ambient conditions, short reaction times | acs.org |

| Metal-catalyzed diamination | Palladium(II) | Construction of fused ring systems | mdpi.com |

| Carbonyl insertion | Copper(II) nitrate | Use of dialkyl carbonates as carbonyl source | mdpi.com |

Exploration of Novel Biological Applications for Imidazolidin-2-one Scaffolds through Chemical Biology Approaches

The imidazolidin-2-one scaffold is a well-established pharmacophore found in a variety of FDA-approved drugs. nih.govmdpi.com This highlights the therapeutic potential inherent in this heterocyclic system. While the specific biological activities of this compound are a subject of ongoing investigation, the broader class of imidazolidin-2-one derivatives has demonstrated a wide range of pharmacological effects.

Emerging research is focused on uncovering novel biological applications for this scaffold. For example, certain imidazolidine (B613845) derivatives have shown promising in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. researchgate.netnih.gov These compounds were found to disrupt the motor activity and ultrastructure of the adult worms. researchgate.netnih.gov Additionally, various derivatives of the related imidazol-2-one have been synthesized and evaluated for their potential as antitumor agents, with some compounds exhibiting significant cytotoxic activity against human cancer cell lines. nih.gov The imidazolidin-2-one scaffold also serves as a key structural component in molecules designed as PDE4 inhibitors for the treatment of inflammatory conditions. nih.gov

Chemical biology approaches will be instrumental in elucidating the mechanisms of action and identifying the cellular targets of these compounds. The development of molecular probes and activity-based protein profiling techniques based on the this compound structure will enable researchers to visualize and understand its interactions within a biological system. These studies could reveal novel therapeutic opportunities in areas such as infectious diseases, oncology, and immunology.

| Biological Application | Target/Organism | Key Findings | Reference |

| Anticancer | Human cancer cell lines | Some derivatives showed cytotoxicity comparable to or greater than docetaxel. | nih.gov |

| Schistosomicidal | Schistosoma mansoni | Derivatives induced mortality and ultrastructural damage in adult worms. | researchgate.netnih.gov |

| Anti-inflammatory | Phosphodiesterase 4 (PDE4) | Imidazol-2-one derivatives showed potent PDE4 inhibition. | nih.gov |

Integration of Advanced Computational Techniques with Experimental Studies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. mdpi.com For the this compound scaffold, integrating advanced computational techniques is crucial for the rational design of more effective and selective molecules.